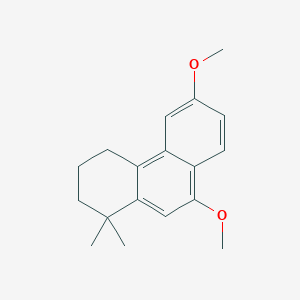
6,9-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydrophenanthrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dimethyl-6,9-dimethoxy-1,2,3,4-tetrahydrophenanthrene is an organic compound that belongs to the class of phenanthrenes Phenanthrenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings This compound is characterized by its unique structure, which includes two methoxy groups and two methyl groups attached to the phenanthrene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-6,9-dimethoxy-1,2,3,4-tetrahydrophenanthrene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the starting materials may include dimethoxybenzene derivatives and methyl-substituted cyclohexanones. The reaction conditions often involve the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography. The choice of solvents, catalysts, and reaction conditions would be tailored to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
1,1-Dimethyl-6,9-dimethoxy-1,2,3,4-tetrahydrophenanthrene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups into the phenanthrene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenanthrenequinones, while substitution reactions can introduce halogens or nitro groups into the aromatic ring.
科学研究应用
1,1-Dimethyl-6,9-dimethoxy-1,2,3,4-tetrahydrophenanthrene has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism by which 1,1-Dimethyl-6,9-dimethoxy-1,2,3,4-tetrahydrophenanthrene exerts its effects involves interactions with various molecular targets. For instance, its oxidative derivatives can generate reactive oxygen species (ROS), which can modulate cellular signaling pathways and induce apoptosis in cancer cells. The compound may also interact with enzymes and receptors, influencing biochemical processes and cellular functions.
相似化合物的比较
Similar Compounds
1,2-Dimethoxybenzene: A simpler aromatic compound with two methoxy groups.
Phenanthrene: The parent hydrocarbon without any substituents.
1,4-Dimethoxy-2,3-dimethylbenzene: A related compound with similar substituents but a different core structure.
Uniqueness
1,1-Dimethyl-6,9-dimethoxy-1,2,3,4-tetrahydrophenanthrene is unique due to its specific substitution pattern and the presence of both methoxy and methyl groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
属性
CAS 编号 |
113279-05-3 |
|---|---|
分子式 |
C18H22O2 |
分子量 |
270.4 g/mol |
IUPAC 名称 |
6,9-dimethoxy-1,1-dimethyl-3,4-dihydro-2H-phenanthrene |
InChI |
InChI=1S/C18H22O2/c1-18(2)9-5-6-13-15-10-12(19-3)7-8-14(15)17(20-4)11-16(13)18/h7-8,10-11H,5-6,9H2,1-4H3 |
InChI 键 |
YFLXYNGVDXVFDO-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCC2=C3C=C(C=CC3=C(C=C21)OC)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetic acid;[5-ethyl-2-(10-hydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14307950.png)

![3-(Phenylsulfanyl)-3,4-dihydro-2H-furo[2,3-h][1]benzopyran-6-ol](/img/structure/B14307963.png)

![N-{[2-(Benzylamino)pyridin-4-yl]carbamoyl}benzenamine N-oxide](/img/structure/B14307968.png)
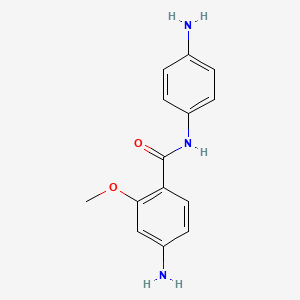
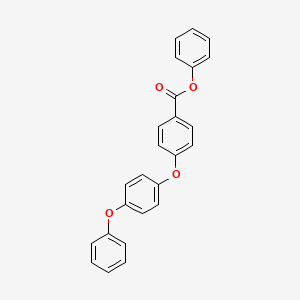
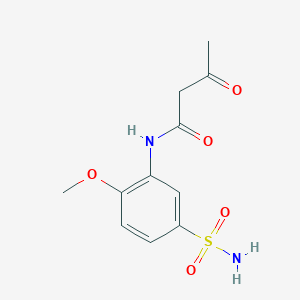
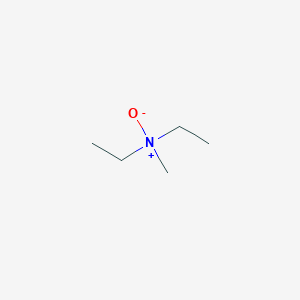
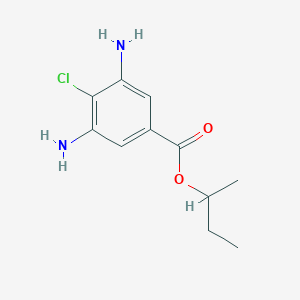
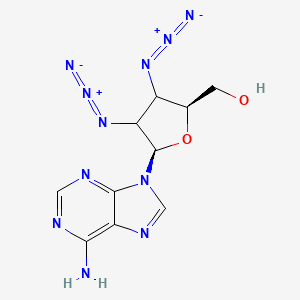
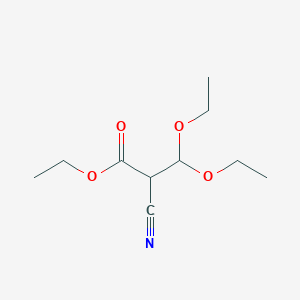
![6-Methyl-7-oxo-6-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid](/img/structure/B14308013.png)
![2-[3-(3,4-Dimethoxyphenyl)prop-1-en-1-yl]naphthalene](/img/structure/B14308024.png)
